molecular formula C8H10N4O10 B1268009 Alloxantin dihydrate CAS No. 6011-27-4

Alloxantin dihydrate

Cat. No. B1268009
CAS RN: 6011-27-4
M. Wt: 322.19 g/mol
InChI Key: BFMIJRCCNVNSBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of alloxantin dihydrate can be achieved through photolysis of alloxan monohydrate in water, producing alloxantin dihydrate alongside other compounds such as glyoxal, oxaluric acid, parabanic acid, and oxalyl diureide. This process highlights the compound's formation through radical fission and photochemical hydrolysis pathways (Wake, Mawatari, Otsuji, & Imoto, 1971).

Molecular Structure Analysis

Alloxantin dihydrate's molecular structure involves complex interactions with metal ions, which can be observed in its formation of crystalline metal complexes in water. This structural characteristic is crucial for understanding its role in xanthine oxidase inhibition, a property leveraged by the drug allopurinol (Haenggi, Schmalle, & Dubler, 1993).

Chemical Reactions and Properties

Alloxantin dihydrate participates in various chemical reactions, including its interaction with 1-benzyl-1,4-dihydronicotinamide to isolate radical anions, showcasing its potential in facilitating redox reactions and formation of specific salts (Endo & Okawara, 1977).

Physical Properties Analysis

The synthesis and characterization of different forms of alloxantin dihydrate, including all-trans, 9-cis, and 9,9′-di-cis forms, reveal insights into its physical properties, such as optical behavior upon perhydrogenation. These findings are crucial for elucidating the compound's stability and isomeric transformations (Davies, Khare, Mallams, Massy-Westropp, Moss, & Weedon, 1984).

Chemical Properties Analysis

Investigations into the reactivity and stability of alloxan and its derivatives, including alloxantin dihydrate, highlight their hydrophilicity, chemical instability, and interactions with thiols. Such studies provide a comparative analysis with other compounds like ninhydrin, furthering our understanding of alloxantin dihydrate's chemical behavior and potential for redox cycling (Lenzen & Munday, 1991).

Scientific Research Applications

Alloxantin, dihydrate has the formula C8H10N4O10 . It’s a derivative of pyrimidine . Alloxan, which can be prepared from Alloxantin, is sometimes used in dye manufacture . Its main use is to induce diabetes in laboratory rodents . Alloxan’s structure mimics that of glucose, which allows it to be absorbed by the pancreas. Once inside the organ, it destroys insulin-producing β-cells and produces a disease similar to type 1 diabetes in humans .

Alloxantin dihydrate is a derivative of pyrimidine and is related to Alloxan . Here are some applications and procedures related to Alloxantin and Alloxan:

  • Dye Manufacture

    • Alloxan, which can be prepared from Alloxantin, is sometimes used in dye manufacture . Alloxan was used in the production of the purple dye murexide, discovered by Carl Wilhelm Scheele in 1776 .
  • Inducing Diabetes in Laboratory Rodents

    • Alloxan’s structure mimics that of glucose, which allows it to be absorbed by the pancreas . Once inside the organ, it destroys insulin-producing β-cells and produces a disease similar to type 1 diabetes in humans .
  • Organic Syntheses

    • Alloxantin dihydrate can be synthesized through a specific procedure . The procedure involves the use of alloxan monohydrate, deaerated water, hydrogen sulfide, and carbon disulfide . The resulting alloxantin dihydrate crystallizes from the filtrate in glistening plates .

Safety And Hazards

According to the safety data sheet, Alloxantin dihydrate is classified as Acute toxicity, oral (Category 4), H302 . It should be handled with care and appropriate safety measures should be taken while handling this compound .

properties

IUPAC Name

5-hydroxy-5-(5-hydroxy-2,4,6-trioxo-1,3-diazinan-5-yl)-1,3-diazinane-2,4,6-trione;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O8.2H2O/c13-1-7(19,2(14)10-5(17)9-1)8(20)3(15)11-6(18)12-4(8)16;;/h19-20H,(H2,9,10,13,14,17)(H2,11,12,15,16,18);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMIJRCCNVNSBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)C(C(=O)NC(=O)N1)(C2(C(=O)NC(=O)NC2=O)O)O.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208857
Record name Alloxantin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alloxantin dihydrate

CAS RN

6011-27-4
Record name Alloxantin dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alloxantin dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALLOXANTIN DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509ZC7GCQE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
C Singh - Acta Crystallographica, 1965 - scripts.iucr.org
The crystal structure of alloxantin dihydrate, CsH6OsN4. 2H20, has been determined by a direct sign determination method and refined by difference-Fourier methods. The unit cell is …
Number of citations: 9 scripts.iucr.org
RS Tipson, LH Cretcher - The Journal of Organic Chemistry, 1951 - ACS Publications
… preparation and properties of alloxantin dihydrate and dialuric acid … precipitate of crystalline alloxantin dihydrate plus free sulfur. … , of alloxantin dihydrate. This compound is, however, an …
Number of citations: 28 pubs.acs.org
D Nightingale - Organic Syntheses, 2003 - Wiley Online Library
Alloxantin Dihydrate - Nightingale - Major Reference Works - Wiley Online Library …
Number of citations: 19 onlinelibrary.wiley.com
RS Tipson, LH Cretcher - Journal of the American …, 1951 - Wiley Online Library
… It is possible, by appropriate choice of the roportion of hydrogen sulfide introduce$ to produce at will alloxantin dihydrate or dialuric acid monohydrate, regardless of the temperature or …
Number of citations: 2 onlinelibrary.wiley.com
C Elston, DE Holmes, PN Moorthy… - International Journal for …, 1971 - Elsevier
… ESR signals have been observed in γ-irradiated polycrystalline alloxantin-dihydrate, alloxan-monohydrate, dialuric acid and parabanic acid. The G-values for the formation of the …
Number of citations: 1 www.sciencedirect.com
PE Mann, JE Sinsheimer - Analytical Chemistry, 1961 - ACS Publications
… Three compounds of medicinal interest — tetracycline hydrochloride, alloxantin dihydrate, and erythromycin base — prove reactive toward blue tetrazolium, and theirquantitative deter…
Number of citations: 16 pubs.acs.org
RS Tipson - Organic Syntheses, 2003 - Wiley Online Library
Alloxantin Dihydrate - Tipson - Major Reference Works - Wiley Online Library …
Number of citations: 3 onlinelibrary.wiley.com
S Wake, T Mawatari, Y Otsuji, E Imoto - Bulletin of the Chemical …, 1971 - journal.csj.jp
… Irradiation in water produced alloxantin dihydrate (2), glyoxal (5), oxaluric acid (6), parabanic acid (7), and oxalyl diureide (8). However, when the photolyses were conducted in 2-…
Number of citations: 5 www.journal.csj.jp
RW Asmussen, H Soling - ACTA CHEMICA SCANDINAVICA, 1954 - actachemscand.org
A magnetoehemical investigation of the blue and blue-violet bariumsalts of alloxantin, tetramethyl-alloxantin and hydrindantin has proved that these compounds in contrast to the …
Number of citations: 14 actachemscand.org
WB Pearson - Structure Reports, 1983 - Springer
CUMULATIVE SUBJECT INDEX Page 1 CUMULATIVE SUBJECT INDEX This index contains (i) the names of the substances as printed at the heads of the reports, (ii) certain …
Number of citations: 0 link.springer.com

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